

Technical Guide: Spectroscopic Characterization of Trichloro(dichloromethyl)silane

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Compound of Interest

Compound Name:	Trichloro(dichloromethyl)silane
CAS No.:	1558-24-3
Cat. No.:	B075502

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Core Identity & Structural Significance

Trichloro(dichloromethyl)silane (CAS: 1558-24-3) is a critical organosilicon intermediate, primarily synthesized via the photochlorination of methyltrichlorosilane. Its structure, featuring a highly chlorinated carbon alpha to a trichlorosilyl group, imparts unique electronic properties that are distinct in spectroscopic analysis.

- Formula:
- Molecular Weight: 218.37 g/mol
- Appearance: Colorless, fuming liquid[1][2]
- Density: ~1.55 g/mL
- Boiling Point: 144–146 °C

This guide provides a rigorous analysis of the spectroscopic signatures required for the unequivocal identification of this compound, synthesizing experimental data with theoretical

substituent effects.

Spectroscopic Data Profile

The following data sets are essential for structural validation. The presence of five chlorine atoms creates distinct isotopic patterns in Mass Spectrometry and significant deshielding in NMR.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the degree of chlorination at the

-carbon.

Table 1: Diagnostic NMR Signals

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment	Mechanistic Insight
H	5.80 – 6.00	Singlet (1H)		Significant downfield shift due to the cumulative electron-withdrawing effect of two geminal chlorines and the group.
C	64.0 – 68.0	Singlet		The -carbon is deshielded by Cl atoms but experiences a heavy-atom -effect from Silicon.
Si	-10.0 to -18.0	Singlet		Upfield shift relative to (+12 ppm) due to the electronegative substituent effect on the shielding tensor.

“

Analyst Note: In

H NMR, distinguish this product from the monochlorinated precursor (

,

ppm) and the starting material (

,

ppm). The shift to ~5.9 ppm is diagnostic for the dichloromethyl moiety.

B. Infrared (IR) Spectroscopy

IR analysis confirms the functional groups, particularly the silicon-chlorine environment.

Table 2: Key IR Absorption Bands

Frequency ()	Vibration Mode	Intensity	Structural Confirmation
2980 – 3000		Weak	Methine C-H stretch. High frequency due to Cl substitution.
750 – 800		Strong	Characteristic C-Cl stretching in alkyl chlorides.
550 – 600		Very Strong	Diagnostic broad band for trichlorosilyl groups.
1200 – 1250		Medium	C-H deformation/wagging modes.

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic distribution of Chlorine (and), which naturally occur in a 3:1 ratio.

- Molecular Ion (): Weak or absent due to the instability of the highly chlorinated molecular ion.
- Base Peak: Typically (m/z 133/135/137).
- Fragmentation Pathway:
 - -Cleavage: Loss of the dichloromethyl radical () to generate the stable silyl cation

- Si-C Bond Breakage: The Si-C bond is the weakest link under electron impact ionization.

Table 3: Major Mass Fragments (EI, 70 eV)

m/z (Nominal)	Ion Composition	Relative Abundance	Interpretation
133, 135, 137		100% (Base)	Characteristic cluster for trichlorosilyl group.
83, 85, 87		High	Dichloromethyl cation fragment.
218 (Cluster)		Very Low	Molecular ion (often barely visible).
183 (Cluster)		Low	Loss of one chlorine atom.

Experimental Protocols

Protocol A: Synthesis via Photochlorination

Objective: Selective chlorination of methyltrichlorosilane to **trichloro(dichloromethyl)silane**.

Reagents:

- Methyltrichlorosilane ([1](#)[3](#)[4](#))
- Chlorine gas ([5](#))
- Catalyst: UV Light (Mercury vapor lamp) or radical initiator (AIBN).

Workflow:

- Setup: Equip a quartz reaction vessel with a gas inlet, reflux condenser (cooled to -20°C), and a UV immersion lamp.
- Inerting: Purge the system with dry Nitrogen () to remove oxygen, which inhibits radical propagation.
- Reaction: Heat to reflux. Introduce gas slowly while irradiating.
- Monitoring: Monitor the density of the reaction mixture. The density increases from 1.27 g/mL () towards 1.55 g/mL as chlorination proceeds.
- Termination: Stop when the density indicates ~60% conversion to minimize the formation of the solid trichloro(trichloromethyl)silane ().
- Purification: Fractionally distill the mixture.
 - Fraction 1: Unreacted (bp 66°C).
 - Fraction 2: (bp 117°C).
 - Fraction 3: (bp $144\text{--}146^{\circ}\text{C}$).

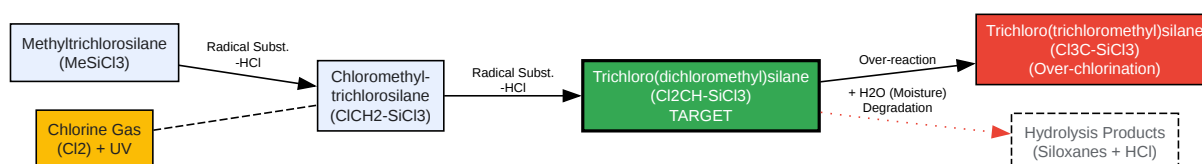
Protocol B: Handling & Sample Preparation for Spectroscopy

Causality: Chlorosilanes hydrolyze instantly upon contact with moisture, releasing HCl gas. This degrades the sample and damages instrument probes.

- NMR Prep:
 - Use strictly anhydrous deuterated solvents () stored over molecular sieves.
 - Prepare samples in a glovebox or under a continuous stream.
 - Self-Validation: Check for a broad peak at 5.0–8.0 ppm (HCl) or sharp peaks at 0.0 ppm (siloxanes). Their presence indicates hydrolysis.
- IR Prep:
 - Use liquid cells with NaCl or KBr windows (ensure they are dry).
 - Alternatively, use an ATR attachment with a diamond crystal, but work quickly to minimize atmospheric exposure.

Visualization: Synthesis & Degradation Workflow

The following diagram illustrates the radical chlorination pathway and the critical hydrolysis risk that researchers must mitigate.



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Caption: Stepwise radical photochlorination pathway of methyltrichlorosilane to the target dichloromethyl derivative, highlighting the risk of over-chlorination and moisture sensitivity.

References

- PubChem.**Trichloro(dichloromethyl)silane** (Compound).[3] National Library of Medicine. Available at: [\[Link\]](#)
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